Nitronaphthalenes
Nitronaphthalenes are a class of organic compounds derived from naphthalene, which is substituted with one or more nitro groups (NO2). These compounds exhibit varying physical and chemical properties depending on the position and number of nitro substitutions. Nitronaphthalenes are known for their ability to act as electron-withdrawing agents due to the presence of the nitro group, influencing the reactivity of the compound.
Structurally, they can be categorized into mono-, di-, tri-, or tetranitronaphthalene based on the number of nitro groups present. Mono-nitronaphthalenes are particularly interesting for their potential use in dye-making and pharmaceutical applications due to their vibrant colors and biological activity. Additionally, these compounds have been explored in organic synthesis as reagents for various transformations.
In terms of chemical behavior, nitronaphthalenes react differently based on the nature of substitution and position of the nitro groups. For instance, they can undergo electrophilic aromatic substitution reactions more readily than their unsubstituted counterparts due to the electron-withdrawing effect of the nitro group. These compounds also show promise in the fields of catalysis and materials science for their unique properties.

構造 | 化学名 | CAS | MF |
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7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine | 101167-13-9 | C10H12N2O2 |
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(1-Nitronaphthalen-2-yl)methanamine | 774155-63-4 | C11H10N2O2 |
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8-bromo-3-nitro-naphthalene-1-carboxylic acid | 301337-46-2 | C11H6BrNO4 |
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1-(4-CHLOROPHENYL)-4-(1-NITRO-2-NAPHTHYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE | 321998-68-9 | C20H11ClF3N3O2 |
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2-(1-NITRO-2-NAPHTHYL)ACETALDEHYDE O-METHYLOXIME | 339100-56-0 | C13H12N2O3 |
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2-NAPHTHALENEACETIC ACID, 1-NITRO- | 89278-24-0 | C12H9NO4 |
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5,7-Dinitro-1,2,3,4-tetrahydronaphthalene | 51522-30-6 | C10H10N2O4 |
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4-Nitro-1-naphthohydrazide | 1373247-03-0 | C11H9N3O3 |
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4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine | 2639451-24-2 | C10H11BrN2O2 |
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4-amino-2-nitronaphthalen-1-ol | 319918-83-7 | C10H8N2O3 |
関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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